![molecular formula C13H12Cl2N2O3S B2491207 3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide CAS No. 1040327-67-0](/img/structure/B2491207.png)

3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including those with complex structures similar to our compound of interest, typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For instance, in one study, sulfonamide derivatives were prepared by reacting benzene sulfonyl chloride with various amines, demonstrating a foundational method for synthesizing complex sulfonamides (Chohan, Shad, & Nasim, 2009).

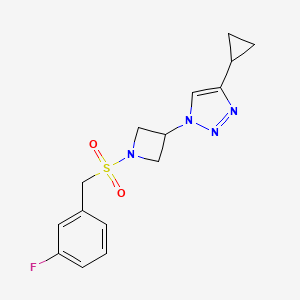

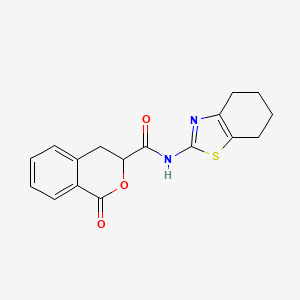

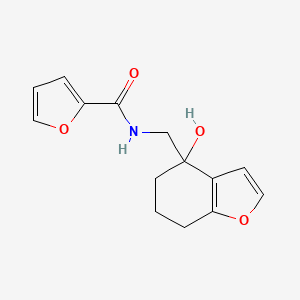

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be determined using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the structure of a sulfonamide compound was elucidated using FT-IR, FT-Raman, NMR, and single-crystal X-ray diffraction, providing insights into the conformation and configuration of these molecules (Sarojini, Krishnan, Kanakam, & Muthu, 2013).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, leading to the formation of different derivatives with a wide range of biological activities. The reactivity of sulfonamides allows for the synthesis of diverse compounds, as demonstrated in studies where sulfonamides were used as starting materials to produce compounds with significant inhibitory activities against specific enzymes or receptors (Luo Yan et al., 2006).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, can be characterized using various analytical techniques. For instance, the crystalline structure of sulfonamide derivatives has been determined through X-ray diffraction, shedding light on the arrangement of atoms within the crystal lattice and influencing the compound's physical properties (Ceylan et al., 2015).

Chemical Properties Analysis

Sulfonamide compounds exhibit a range of chemical properties, including their reactivity towards other chemical entities, stability under different conditions, and ability to form complexes with metals. Studies have shown that sulfonamide derivatives can form stable complexes with transition metals, which can be analyzed through magnetic susceptibility, conductivity measurements, and spectral data (Chohan, Shad, & Nasim, 2009).

Scientific Research Applications

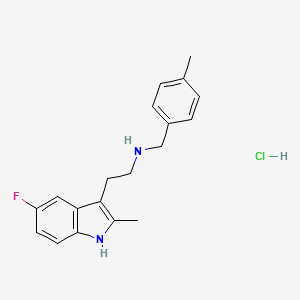

Sulfonamides in Medicinal Chemistry

Sulfonamides, including the compound , have shown versatility in medicinal chemistry. Their structural diversity allows for a wide range of applications, including treatment for bacterial infections, with potential in antifungal, antiparasitic, antioxidant, and antitumor properties. They serve as a base for the development of bioactive substances and are integral in the planning and synthesis of future drugs, hinting at their continued importance in drug discovery and development (Shichao et al., 2016).

Sulfonamides in Drug Design

The sulfonamide group is a significant motif in drug design due to its ability to form hydrogen bonds and interact with unipolar environments within proteins. This property makes sulfonamides, including the compound , "molecular chimeras" that can be easily integrated into the structure of various drugs, aiding in the fight against new and emerging diseases (Culletta et al., 2022).

Sulfonamides in Environmental Chemistry

While sulfonamides have widespread use in healthcare and veterinary medicine, their presence in the environment is a growing concern. They have been identified as environmental pollutants, potentially affecting microbial populations and posing risks to human health. This aspect underscores the importance of understanding their behavior in the biosphere and the need for effective management strategies to mitigate risks associated with their environmental presence (Baran et al., 2011).

properties

IUPAC Name |

3-[(3,5-dichloro-2-hydroxyphenyl)methylamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O3S/c14-9-4-8(13(18)12(15)5-9)7-17-10-2-1-3-11(6-10)21(16,19)20/h1-6,17-18H,7H2,(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELMAJHHTJQHKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)NCC2=C(C(=CC(=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2491128.png)

![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)

![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)

![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)

![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)